molecular formula C24H40O4 B1668608 Chenodeoxycholic acid CAS No. 474-25-9

Chenodeoxycholic acid

Cat. No.: B1668608
CAS No.: 474-25-9
M. Wt: 392.6 g/mol
InChI Key: RUDATBOHQWOJDD-BSWAIDMHSA-N
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Description

Chenodiol, also known as chenodeoxycholic acid, is a naturally occurring bile acid synthesized in the liver. It is primarily used for the dissolution of cholesterol gallstones in patients who are not suitable candidates for surgery. Chenodiol is one of the main bile acids found in the human body and plays a crucial role in the digestion and absorption of fats.

Mechanism of Action

Target of Action

Chenodeoxycholic acid (CDCA) is a primary bile acid that is naturally found in the body . Its primary targets are the liver and the intestines . In the liver, CDCA inhibits the production of cholesterol, and in the intestines, it reduces the absorption of cholesterol . CDCA is also the physiological ligand for the bile acid sensor farnesoid X receptor (FXR) .

Mode of Action

CDCA works by dissolving the cholesterol that forms gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid, in an expanded bile acid pool . This action helps to decrease the formation of gallstones .

Biochemical Pathways

CDCA is generated in the liver from cholesterol . In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Pharmacokinetics

CDCA is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile . At steady-state, an amount of CDCA near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid .

Result of Action

The primary result of CDCA’s action is the reduction of cholesterol levels in the bile, which helps dissolve gallstones that are predominantly made of cholesterol . Cdca is ineffective with stones of a high calcium or bile acid content . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Action Environment

The action of CDCA is influenced by the environment in the gastrointestinal tract. When bile acid concentrations increase, CDCA activates FXR, which is recruited to a RXR/FXR heterodimer in SHP promoter causing the transcription of the receptor . Furthermore, up to 10% of the primary bile acids are metabolized by the gut microbiota .

Biochemical Analysis

Biochemical Properties

Chenodeoxycholic acid functions as a surfactant, forming micelles with fats to facilitate lipid digestion. It interacts with several enzymes and proteins, including cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the initial step in bile acid synthesis from cholesterol . Additionally, this compound can be conjugated with taurine or glycine to form taurochenodeoxycholate or glycochenodeoxycholate, respectively . These conjugated forms are more water-soluble and remain ionized at the usual pH in the intestine, aiding in their retention in the gastrointestinal tract until reabsorption in the ileum .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . Activation of FXR by this compound leads to the suppression of cholesterol 7α-hydroxylase (CYP7A1) expression, thereby reducing bile acid synthesis . Additionally, this compound has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It activates the farnesoid X receptor (FXR), leading to the transcriptional regulation of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This compound also inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), reducing the conversion of cholesterol to bile acids . Furthermore, it can modulate the activity of other nuclear receptors and signaling pathways, influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and can maintain its activity over extended periods . Its effects on cellular function may change over time due to factors such as degradation, metabolism, and cellular adaptation . Long-term exposure to this compound has been associated with changes in gene expression and cellular metabolism, highlighting the importance of temporal considerations in experimental studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a rabbit model of osteoarthritis, intra-articular injection of this compound at doses of 10 mg/kg or 50 mg/kg significantly reduced cartilage degradation and inflammation . Higher doses of this compound may lead to toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is synthesized in the liver from cholesterol through a series of enzymatic reactions involving cholesterol 7α-hydroxylase (CYP7A1) and other enzymes . It can be conjugated with taurine or glycine to form taurochenodeoxycholate or glycochenodeoxycholate, respectively . In the intestine, this compound is reabsorbed along with dietary fats and undergoes enterohepatic circulation . A portion of this compound is metabolized by gut microbiota to form secondary bile acids, such as lithocholic acid .

Transport and Distribution

This compound is well absorbed from the small intestine and taken up by the liver, where it is converted to its taurine and glycine conjugates and secreted in bile . At steady-state, a portion of this compound escapes to the colon and is converted by bacterial action to lithocholic acid . The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins, ensuring its proper localization and function .

Subcellular Localization

Within cells, this compound is primarily localized in the liver, where it is synthesized and conjugated with taurine or glycine . It is then transported to the bile ducts and released into the intestine . In the intestine, this compound interacts with dietary fats and is reabsorbed into the enterohepatic circulation . The subcellular localization of this compound is crucial for its activity and function, as it ensures its proper interaction with target biomolecules and cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chenodiol can be synthesized through various methods. One common method involves the extraction and purification of chenodeoxycholic acid from animal bile, particularly from pigs. The process includes steps such as saponification, pH regulation, decolorization, defatting, and purification using silicon gel columns . Another method involves the chemical synthesis of this compound, which includes several steps of oxidation, reduction, and crystallization .

Industrial Production Methods: Industrial production of chenodiol typically involves the extraction of this compound from animal bile, followed by purification processes to obtain a high-purity product. The production process is designed to be environmentally friendly, safe, and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chenodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification for therapeutic applications.

Common Reagents and Conditions: Common reagents used in the reactions involving chenodiol include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures, pH levels, and specific solvents to ensure the desired chemical transformations.

Major Products Formed: These conjugates are crucial for its biological activity and therapeutic applications .

Scientific Research Applications

Chenodiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of cholesterol gallstones and cerebrotendinous xanthomatosis, a rare genetic disorder of cholesterol metabolism . In chemistry, chenodiol is studied for its role in the synthesis of other bile acids and its potential as a therapeutic agent. In biology, it is used to study the mechanisms of bile acid metabolism and its effects on the gut microbiome .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020260
Record name Chenodeoxycholic acid
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Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chenodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000518
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Solubility

0.0899 mg/mL
Record name Chenodeoxycholic acid
Source DrugBank
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids.
Record name Chenodeoxycholic acid
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CAS No.

474-25-9
Record name Chenodeoxycholic acid
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Record name Chenodeoxycholic acid
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Record name CHENODIOL
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Record name Chenodeoxycholic acid
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Melting Point

168-171, 165 - 167 °C
Record name Chenodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chenodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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